Physicochemical Comparison with 2,5-Diaminotoluene
The substitution of a hydrogen with a chlorine atom at the 4-position significantly alters the compound's predicted physicochemical properties compared to its parent, 2,5-diaminotoluene. This includes a higher predicted LogP (1.03 vs. 0.80) and a higher boiling point (297.4°C vs. 274°C) .
| Evidence Dimension | Predicted LogP (ACD/Labs) |
|---|---|
| Target Compound Data | 1.03 |
| Comparator Or Baseline | 2,5-Diaminotoluene: LogP = 0.80 |
| Quantified Difference | +0.23 |
| Conditions | Predicted data using ACD/Labs Percepta Platform |
Why This Matters
A higher LogP suggests increased lipophilicity, which can affect formulation stability and penetration, while a higher boiling point indicates different handling and purification requirements.
